1-amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves several steps. The synthetic routes typically include the reaction of cyclohexane derivatives with ethylamine and hydroxylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide can be compared with other similar compounds, such as:
- 1-amino-4-methyl-N’-hydroxycyclohexane-1-carboximidamide
- 1-amino-4-propyl-N’-hydroxycyclohexane-1-carboximidamide
These compounds share similar structures but differ in their alkyl substituents, which can affect their chemical properties and biological activities. The uniqueness of 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide lies in its specific ethyl group, which may confer distinct reactivity and applications .
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H19N3O/c1-2-7-3-5-9(11,6-4-7)8(10)12-13/h7,13H,2-6,11H2,1H3,(H2,10,12) |
InChI Key |
PMFGIWRIJOZKBV-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1CCC(CC1)(/C(=N/O)/N)N |
Canonical SMILES |
CCC1CCC(CC1)(C(=NO)N)N |
Origin of Product |
United States |
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